molecular formula C13H17N B8200762 3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

Cat. No.: B8200762
M. Wt: 187.28 g/mol
InChI Key: HBBNHRSLGOLCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is an organic compound with the molecular formula C₁₃H₁₇N. It is a derivative of indane, featuring a hexahydro-s-indacene core with a methyl group at the 3-position and an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine typically involves the hydrogenation of indene derivatives followed by functional group modifications. One common method includes the catalytic hydrogenation of 3-methylindene to produce 3-methyl-1,2,3,5,6,7-hexahydro-s-indacene, which is then subjected to amination reactions to introduce the amine group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes using palladium or platinum catalysts under high pressure and temperature conditions. The subsequent amination step can be achieved using ammonia or primary amines in the presence of suitable catalysts .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its stability under various conditions .

Properties

IUPAC Name

3-methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-8-5-6-10-7-9-3-2-4-11(9)13(14)12(8)10/h7-8H,2-6,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBNHRSLGOLCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C1C(=C3CCCC3=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.